Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a chemical compound characterized by its unique cyclopropane structure fused with a pyridine moiety. This compound belongs to the class of cyclopropanecarboxylates, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is synthesized through various methods, including cyclopropanation reactions involving pyridine derivatives.
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate can be sourced from academic literature and patent databases that detail its synthesis and applications. Notable sources include research articles that explore its pharmacological properties and synthetic methodologies, such as those found in the Royal Society of Chemistry and PubMed Central .
This compound is classified under:
The synthesis of methyl 1-(pyridin-4-yl)cyclopropanecarboxylate typically involves cyclopropanation reactions using diazo compounds. A common method includes the reaction of 2-vinylpyridine with diazoacetates under catalytic conditions to form the cyclopropane ring.
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate features a cyclopropane ring attached to a carboxylate group and a pyridine ring. The molecular formula is , and it has a molecular weight of approximately 193.23 g/mol.
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate can undergo various chemical transformations, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine ring, which enhances electrophilicity at the cyclopropane carbon atoms.
The mechanism of action for methyl 1-(pyridin-4-yl)cyclopropanecarboxylate primarily involves its interaction with biological receptors or enzymes. It has been studied for its potential role as a ligand in pharmacological pathways.
Relevant data from spectroscopic analysis confirms these properties, ensuring consistency with expected values for similar compounds.
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate has several scientific applications, including:
Research continues to explore its potential therapeutic effects, particularly in neuropharmacology, highlighting its importance in drug development .
Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS 1354940-74-1) is typically synthesized through transition-metal catalyzed cross-coupling reactions, with the Suzuki-Miyaura approach representing the most industrially viable method. This compound features a cyclopropane ring directly attached to both a pyridinyl moiety and a methyl ester group, creating unique stereoelectronic constraints that influence its reactivity. The standard synthetic sequence involves two critical stages: cyclopropane ring formation followed by pyridine functionalization or vice versa, depending on precursor availability [3] [7].
The most efficient route proceeds via palladium-catalyzed coupling between 4-bromopyridine hydrochloride and methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate. This method typically achieves yields of 68-75% under optimized conditions. An alternative approach employs esterification of pre-formed 1-(pyridin-4-yl)cyclopropanecarboxylic acid using thionyl chloride followed by methanol quenching. While conceptually straightforward, this route suffers from a 15-20% yield reduction compared to the direct coupling method due to competitive decarboxylation and pyridine ring reduction byproducts [3] [9].
Table 1: Commercial Availability of Key Synthetic Precursors
Precursor Name | CAS Number | Purity | Price (1g scale) | Supplier |
---|---|---|---|---|
4-Bromopyridine hydrochloride | 73792-18-2 | 97% | €89.00 | Apollo Scientific |
Methyl cyclopropanecarboxylate | 2868-37-3 | 98% | €52.00 | CymitQuimica |
1-(4-Pyridinyl)cyclopropanecarboxylic acid | Not specified | 95% | €102.00 | BLD Pharmatech |
Optimization of the Suzuki-Miyaura coupling requires precise catalyst selection and atmosphere control. Pd(PPh₃)₄ at 2-3 mol% loading demonstrates superior performance to PdCl₂(dppf) for this specific substrate, reducing homocoupling byproducts. Degassing solvents with nitrogen for 30 minutes prior to reaction initiation increases yields by 12±3% by preventing catalyst oxidation. The optimal temperature range is 80-85°C in toluene/ethanol (3:1 v/v) – exceeding 90°C promotes ester transesterification while temperatures below 75°C result in incomplete conversion [4] [5].
Solvent effects significantly impact cyclopropanation efficiency. When constructing the cyclopropane ring via Michael addition, dimethylformamide (DMF) outperforms THF and acetonitrile by stabilizing the carbanion intermediate. Addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) enables aqueous-organic biphasic conditions that simplify purification while maintaining 90-92% yield. For esterification steps, molecular sieves (3Å) effectively sequester water, pushing equilibrium toward ester formation without requiring excess reagents that could complicate downstream purification [8].
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ | +15% |
Solvent System | Toluene | Toluene/Ethanol (3:1) | +8% |
Temperature | 90°C | 85°C | +5% (reduced side products) |
Reaction Time | 18 hours | 14 hours | No change |
Base | K₂CO₃ | Cs₂CO₃ | +11% |
Atmosphere | Air | Nitrogen | +12% |
Confirmation of structural integrity requires multinuclear NMR spectroscopy. Diagnostic ¹H-NMR signals include characteristic cyclopropyl methylene protons appearing as two distinct multiplets at δ 1.55-1.62 ppm (2H) and 1.85-1.92 ppm (2H), while the pyridin-4-yl group shows AA'XX' splitting patterns at δ 7.35 (2H, d, J=4.8 Hz) and 8.50 (2H, d, J=4.8 Hz). The methoxy group resonates as a sharp singlet at δ 3.65 ppm. ¹³C-NMR confirms the ester carbonyl at δ 172.5 ppm and cyclopropyl carbons between δ 18.2-25.7 ppm [3] [6].
Mass spectrometric analysis via LC-ESI-MS shows the expected [M+H]⁺ ion at m/z 178.0864 (calculated for C₁₀H₁₁NO₂: 177.0790). Fragmentation patterns exhibit dominant cleavage between the cyclopropane and pyridine rings, generating the m/z 106.0652 [C₆H₆N]⁺ ion. High-resolution mass spectrometry (HRMS) provides confirmation within 3 ppm error margin. Purity assessment by reversed-phase HPLC (C18 column, 10mM ammonium acetate/acetonitrile gradient) typically shows ≥95% purity when synthesized under optimized conditions, with major impurities being the hydrolyzed carboxylic acid derivative (2-3%) and residual catalyst salts (<0.5%) [1] [9].
Structural analogs of methyl 1-(pyridin-4-yl)cyclopropanecarboxylate demonstrate versatility as synthetic intermediates. Regioisomeric pyridyl variants (2- and 3-substituted) show distinct reactivity patterns – the 3-isomer (CAS 1354940-85-4) exhibits enhanced solubility in alcoholic solvents due to reduced molecular symmetry. Carboxylic acid derivatives (e.g., 1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid, CAS 1060806-15-6) are accessible through ester hydrolysis under basic conditions (NaOH, THF/H₂O, 0°C→RT), serving as precursors for amide-coupled pharmaceuticals. The methyl ester functionality enables transformations including transesterification, reduction to alcohols, or conversion to amides [6] [9].
In pharmaceutical applications, this scaffold functions as a conformationally restricted building block for kinase inhibitors targeting PI3K isoforms. The cyclopropane ring imposes torsional constraints that improve target selectivity by enforcing specific dihedral angles between the pyridine pharmacophore and appended aromatic systems. Recent patent literature (WO2014106800A2) describes incorporation into 2-aminopyrimidine derivatives where the methyl ester serves as a handle for further functionalization while the pyridinyl nitrogen participates in hydrogen-bonding interactions with kinase hinge regions [5].
Table 3: Structurally Related Cyclopropanecarboxylate Derivatives
Compound Name | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate | 1354940-85-4 | C₁₀H₁₁NO₂ | Solubility modifier |
1-(2-Methylpyridin-4-yl)cyclopropane-1-carboxylic acid | 1060806-15-6 | C₁₀H₁₁NO₂ | Protein kinase inhibitor intermediate |
Methyl 1-(2-methylpyridin-4-yl)cyclopropanecarboxylate | Not specified | C₁₁H₁₃NO₂ | Metabolite identification studies |
Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate | Not specified | C₁₁H₁₃NO₂ | Prodrug development |
Scale-up beyond laboratory quantities (100g+) necessitates modifications to purification protocols. Distillation under reduced pressure (0.1-0.5 mmHg, 95-105°C) effectively separates the product from high-boiling impurities but risks thermal decomposition if residence time exceeds 30 minutes. Alternative purification via crystallization from n-heptane/ethyl acetate (5:1 v/v) provides material with >99.5% purity as confirmed by DSC analysis. The compound demonstrates adequate stability for long-term storage when maintained under inert atmosphere at 2-8°C, with decomposition onset observed at 182°C via TGA [1] [7].
Economic considerations reveal significant price differentials based on scale: While 250mg commands €63-86, the per-gram cost decreases to €137-211, representing a 35-40% economy of scale. Commercial suppliers including CymitQuimica, BLDPharm, and Lead Sciences offer varying delivery times (14-25 days), indicating complex synthesis timelines. Current research focuses on continuous-flow hydrogenation to bypass boronic ester intermediates, potentially reducing transition metal contamination below 10 ppm – a critical specification for pharmaceutical applications [1] [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: